molecular formula C12H16N4 B7943133 1-benzyl-5-tert-butyl-1H-tetrazole

1-benzyl-5-tert-butyl-1H-tetrazole

Cat. No.: B7943133
M. Wt: 216.28 g/mol
InChI Key: XCVBGDDCZYRBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-5-tert-butyl-1H-tetrazole is a heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their unique chemical properties, including high nitrogen content and stability. This particular compound features a benzyl group and a tert-butyl group attached to the tetrazole ring, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl-5-tert-butyl-1H-tetrazole can be synthesized through various methods. One common approach involves the reaction of benzyl azide with tert-butyl isocyanide under suitable conditions. Another method includes the cycloaddition of benzyl cyanide with sodium azide in the presence of a catalyst such as zinc chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-tert-butyl-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce benzylamines .

Scientific Research Applications

1-benzyl-5-tert-butyl-1H-tetrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-5-tert-butyl-1H-tetrazole involves its interaction with molecular targets through its tetrazole ring. The nitrogen atoms in the tetrazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to mimic carboxylic acids allows it to interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-5-tert-butyl-1H-tetrazole
  • 1-methyl-5-tert-butyl-1H-tetrazole
  • 1-benzyl-5-methyl-1H-tetrazole

Uniqueness

1-benzyl-5-tert-butyl-1H-tetrazole is unique due to the presence of both benzyl and tert-butyl groups, which can enhance its stability and reactivity compared to other tetrazole derivatives. This combination of substituents also allows for specific interactions in biological and chemical systems, making it a valuable compound for various applications .

Properties

IUPAC Name

1-benzyl-5-tert-butyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-12(2,3)11-13-14-15-16(11)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVBGDDCZYRBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=NN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.